3-Amino-4-(methylamino)benzonitrile
Overview
Description
3-Amino-4-(methylamino)benzonitrile is an organic compound with the chemical formula C8H9N3 It is a derivative of benzonitrile, characterized by the presence of both amino and methylamino groups attached to the benzene ring
Mechanism of Action
Target of Action
It is known to be used in the synthesis of various cyclic peptides , suggesting that its targets could be related to peptide or protein structures in the body.
Mode of Action
It is used in the synthesis of cyclic peptides , which suggests that it may interact with its targets by contributing to the formation of these structures.
Biochemical Pathways
Given its role in the synthesis of cyclic peptides , it may influence pathways related to protein synthesis and function.
Result of Action
Its role in the synthesis of cyclic peptides suggests that it may contribute to the formation and function of these structures in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Amino-4-(methylamino)benzonitrile typically involves the reaction of 3-aminobenzaldehyde with methylamine under specific conditions to produce 3-amino-4-methylaminobenzaldehyde. This intermediate is then subjected to further reactions to yield the desired product . Another method involves the use of nitrile product preparation, where the reaction vessel is maintained at a specific temperature and vacuum conditions to achieve high purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as diphosphorus pentoxide, can enhance the reaction efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(methylamino)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
3-Amino-4-(methylamino)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)benzonitrile: This compound is similar in structure but lacks the amino group at the 3-position.
4-Aminobenzonitrile: This compound has an amino group at the 4-position but does not have the methylamino group.
Uniqueness
3-Amino-4-(methylamino)benzonitrile is unique due to the presence of both amino and methylamino groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
3-amino-4-(methylamino)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVVQSAUJWSQBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381524 | |
Record name | 3-amino-4-(methylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64910-46-9 | |
Record name | 3-Amino-4-(methylamino)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64910-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-amino-4-(methylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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